5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one
Description
The compound 5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one is a pyrrolone derivative characterized by a complex substitution pattern. Its core structure includes:
- A pyrrol-2-one ring substituted at positions 1, 3, 4, and 3.
- A 2,5-dimethoxyphenyl group at position 4.
- A 2-(dimethylamino)ethyl chain at position 1.
- A 3-hydroxy group at position 2.
- A 3-methoxybenzoyl moiety at position 3.
Properties
IUPAC Name |
(4E)-5-(2,5-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methoxyphenyl)methylidene]pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-25(2)11-12-26-21(18-14-17(31-4)9-10-19(18)32-5)20(23(28)24(26)29)22(27)15-7-6-8-16(13-15)30-3/h6-10,13-14,21,27H,11-12H2,1-5H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDGAGPETFKPJO-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN1C(/C(=C(/C2=CC(=CC=C2)OC)\O)/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2,5-dimethoxyphenyl)-1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(3-methoxybenzoyl)-1H-pyrrol-2(5H)-one, also known by its chemical formula C23H26N2O5, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C23H26N2O5
- Molecular Weight : 410.46 g/mol
- Predicted Boiling Point : 592.1 ± 50.0 °C
- Density : 1.245 ± 0.06 g/cm³
- pKa : 4.50 ± 1.00
These properties suggest that the compound has a stable structure suitable for various biological interactions.
Research indicates that this compound functions as a potent antagonist for the N-formyl peptide receptor 1 (FPR1). FPR1 is involved in several inflammatory processes and immune responses. The compound's ability to inhibit human neutrophil calcium flux, chemotaxis, and adhesion to epithelial cells highlights its potential in modulating immune responses .
Anticancer Properties
A study identified the compound as part of a broader screening for anticancer agents. It demonstrated significant inhibitory effects on cancer cell lines, suggesting that it may interfere with pathways critical for tumor growth and metastasis .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis of similar pyrrole compounds has shown that modifications at specific positions can enhance or diminish biological activity. For instance, the presence of hydrophobic groups at certain positions was found to be crucial for FPR1 antagonist activity .
Study on Neutrophil Activity
In a pivotal study, various analogs of the compound were tested for their ability to inhibit FPR-dependent signaling in neutrophils. The results indicated that compounds similar to this compound effectively reduced inflammatory responses in vitro, suggesting a potential therapeutic application in treating inflammatory diseases .
Antioxidant Activity
While the primary focus has been on its role as an FPR1 antagonist, preliminary studies also indicate antioxidant properties that may contribute to its overall therapeutic profile. This dual action could provide benefits in conditions characterized by oxidative stress alongside inflammation .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C23H26N2O5 |
| Molecular Weight | 410.46 g/mol |
| Boiling Point | 592.1 ± 50.0 °C |
| Density | 1.245 ± 0.06 g/cm³ |
| pKa | 4.50 ± 1.00 |
| FPR1 Antagonist Activity | Potent |
| Anticancer Activity | Significant inhibition |
| Antioxidant Activity | Preliminary evidence |
Comparison with Similar Compounds
5-[4-(Dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
Key Structural Differences :
- Position 5 substituent: 4-(Dimethylamino)phenyl (vs. 2,5-dimethoxyphenyl in the target compound).
- Position 1 substituent: 3-(Dimethylamino)propyl chain (vs. 2-(dimethylamino)ethyl).
- Position 4 substituent : 4-Ethoxy-2-methylbenzoyl (vs. 3-methoxybenzoyl).
Implications :
- The 4-ethoxy-2-methylbenzoyl group may enhance lipophilicity compared to the 3-methoxybenzoyl group.
- The propyl chain at position 1 could alter solubility or steric interactions with biological targets.
5-[4-(Benzyloxy)-3-methoxyphenyl]-1-[2-(diethylamino)ethyl]-3-hydroxy-4-(2-methyl-2,3-dihydrobenzofuran-5-carbonyl)-1H-pyrrol-2-one
Key Structural Differences :
- Position 5 substituent : 4-(Benzyloxy)-3-methoxyphenyl (vs. 2,5-dimethoxyphenyl).
- Position 1 substituent: 2-(Diethylamino)ethyl (vs. 2-(dimethylamino)ethyl).
- Position 4 substituent : 2-Methyl-2,3-dihydrobenzofuran-5-carbonyl (vs. 3-methoxybenzoyl).
Implications :
- The diethylamino group (vs. dimethylamino) could alter basicity and membrane permeability.
Structural and Functional Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
